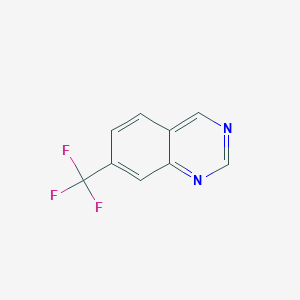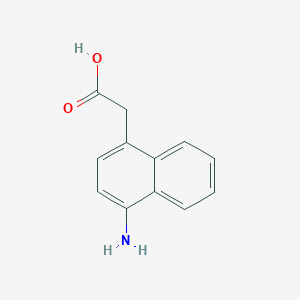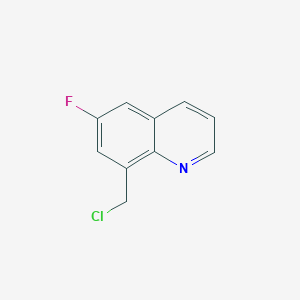
8-(Chloromethyl)-6-fluoroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Chloromethyl)-6-fluoroquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of both chlorine and fluorine atoms in the quinoline ring enhances the compound’s reactivity and potential for various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Chloromethyl)-6-fluoroquinoline typically involves the chloromethylation of 6-fluoroquinoline. This can be achieved through the reaction of 6-fluoroquinoline with formaldehyde and hydrochloric acid under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the chloromethyl group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. Industrial methods often focus on scalability and cost-effectiveness while maintaining stringent quality control standards.
Análisis De Reacciones Químicas
Types of Reactions: 8-(Chloromethyl)-6-fluoroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols to form a variety of derivatives.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides, which have distinct chemical properties and applications.
Reduction Reactions: Reduction of the quinoline ring can lead to the formation of tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide and m-chloroperbenzoic acid are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride and sodium borohydride are used under controlled conditions.
Major Products Formed:
- Substituted quinoline derivatives with various functional groups.
- Quinoline N-oxides with enhanced biological activity.
- Tetrahydroquinoline derivatives with potential pharmacological applications.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Studied for its antimicrobial and antiviral properties. It has shown potential as a lead compound for the development of new antibiotics and antiviral agents.
Medicine: Investigated for its anticancer activity. Derivatives of 8-(Chloromethyl)-6-fluoroquinoline have been tested for their ability to inhibit the growth of cancer cells.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 8-(Chloromethyl)-6-fluoroquinoline involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit key enzymes involved in cellular metabolism, thereby exerting its antimicrobial and anticancer effects. The presence of the chloromethyl group allows for covalent binding to nucleophilic sites in proteins and DNA, enhancing its biological activity.
Comparación Con Compuestos Similares
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties. It differs from 8-(Chloromethyl)-6-fluoroquinoline by the presence of a hydroxyl group instead of a chloromethyl group.
6-Fluoroquinoline: Lacks the chloromethyl group but shares the fluorine substitution, making it less reactive in substitution reactions.
Chloromethylquinoline: Similar in structure but lacks the fluorine atom, which affects its overall reactivity and biological activity.
Uniqueness: this compound is unique due to the presence of both chlorine and fluorine atoms, which enhance its reactivity and potential for diverse chemical transformations. This dual substitution also contributes to its distinct biological activities, making it a valuable compound for scientific research and industrial applications.
Propiedades
Fórmula molecular |
C10H7ClFN |
|---|---|
Peso molecular |
195.62 g/mol |
Nombre IUPAC |
8-(chloromethyl)-6-fluoroquinoline |
InChI |
InChI=1S/C10H7ClFN/c11-6-8-5-9(12)4-7-2-1-3-13-10(7)8/h1-5H,6H2 |
Clave InChI |
PWAJWOPCEMOCLU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC(=CC(=C2N=C1)CCl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


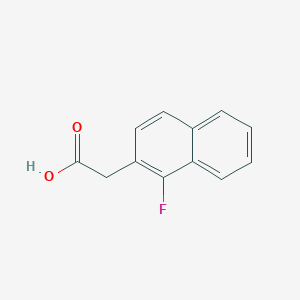


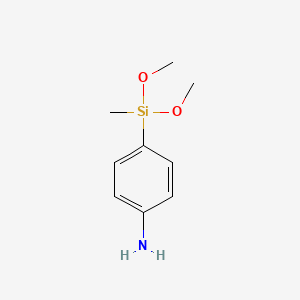
![8-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B15069735.png)
![2,5,7-Trimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15069736.png)
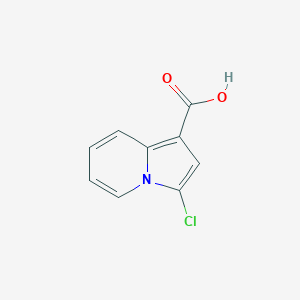

![2-Ethoxybenzo[cd]indole](/img/structure/B15069765.png)


